Ethyl 6-methylpyridine-2-carboxylate

Catalog No.
S708644
CAS No.
39640-51-2
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-methylpyridine-2-carboxylate

CAS Number

39640-51-2

Product Name

Ethyl 6-methylpyridine-2-carboxylate

IUPAC Name

ethyl 6-methylpyridine-2-carboxylate

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-3-12-9(11)8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3

InChI Key

FMSXHQBTRLUYHP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC(=N1)C

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C

The exact mass of the compound Ethyl 6-methylpyridine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 6-methylpyridine-2-carboxylate is a substituted heterocyclic compound primarily valued as a precursor for synthesizing advanced ligands used in catalysis and materials science. [1] Its core value proposition lies in the strategic placement of the 6-methyl group, which introduces specific steric and electronic modifications not present in the unsubstituted parent compound, ethyl picolinate. [2] These modifications are critical for tuning the coordination geometry, stability, and reactivity of downstream metal complexes, making this compound a deliberate choice for researchers aiming to control molecular architecture and function. [3]

Substituting Ethyl 6-methylpyridine-2-carboxylate with its unsubstituted analog, ethyl picolinate, is operationally invalid for most applications. The 6-methyl group is not a trivial addition; it acts as a critical control element. Its steric bulk directly influences the geometry and coordination environment of resulting metal complexes, which in turn governs catalytic selectivity and photophysical behavior. [1] Electronically, the methyl group is a weak σ-donor, which measurably alters the redox potentials of the final product. [2] For applications in asymmetric catalysis, OLED materials, or redox-sensitive systems, ignoring this substituent leads to fundamentally different and often inferior performance, making direct substitution a source of failed syntheses and irreproducible results.

Precursor Suitability: Enables Synthesis of Sterically Hindered Bipyridine Ligands Not Accessible from Unsubstituted Analogs

Ethyl 6-methylpyridine-2-carboxylate is an essential precursor for creating sterically demanding ligands like 6-methyl-2,2'-bipyridine. The presence of the 6-methyl group is a design choice to enforce specific geometries in the final metal complex. [1] For instance, in platinum complexes, the substituent in the 6-position has been shown to stereoselectively direct the formation of only one isomer (with the R group cis to Cl), whereas syntheses with the unsubstituted analog (ethyl picolinate) would not provide this level of steric control. [2]

Evidence DimensionStereoselective Control in Ligand Coordination
Target Compound DataPrecursor to 6-substituted bipyridines which yield single isomers in platinum complexes.
Comparator Or BaselineEthyl picolinate (precursor to unsubstituted bipyridine) which lacks the steric group needed for such stereoselective control.
Quantified DifferenceQualitative but absolute: provides access to specific stereoisomers not achievable with the unsubstituted comparator.
ConditionsSynthesis of [PtCl(Me)(HLn)] complexes, where HLn is a 6-substituted bipyridine.

For applications in asymmetric catalysis and stereospecific materials, this precursor provides essential structural control that unsubstituted alternatives cannot.

Electrochemical Tuning: Cathodic Shift in Redox Potential for Controlled Electron Transfer

The electron-donating nature of the 6-methyl group, introduced via this precursor, quantitatively alters the electrochemical properties of resulting metal complexes. In a direct comparison of ruthenium(II) bipyridyl complexes, the complex derived from the 6-methyl substituted ligand, [Ru(6-Me-bpy)(bpy)2](PF6)2, exhibits its first reduction potential at -1.39 V. This is a notable cathodic shift compared to the -1.33 V potential of the unsubstituted parent complex, [Ru(bpy)3](PF6)2. [1]

Evidence DimensionFirst Reduction Potential (E1/2 red1)
Target Compound Data-1.39 V (for Ru complex with ligand derived from target compound)
Comparator Or BaselineEthyl picolinate (precursor for unsubstituted bpy ligand in [Ru(bpy)3](PF6)2): -1.33 V
Quantified Difference60 mV cathodic shift
ConditionsCyclic voltammetry in acetonitrile solution vs. Ag/AgCl.

This 60 mV shift is significant for tuning materials in OLEDs, redox flow batteries, and electrocatalysts, enabling precise control over electron transfer properties that is not possible with the unsubstituted analog.

Photophysical Modulation: Red-Shifted Emission for Phosphorescent Materials

The 6-methyl group also directly impacts the photophysical properties of derivative complexes, a critical factor for developing phosphorescent emitters. The ruthenium complex incorporating the 6-methyl-2,2'-bipyridine ligand, [Ru(6-Me-bpy)(bpy)2](PF6)2, displays an emission maximum at 622 nm. [1] This represents a 9 nm red-shift from the 613 nm emission of the benchmark complex, [Ru(bpy)3](PF6)2, which is derived from the unsubstituted analog. [1]

Evidence DimensionPhotoluminescence Emission Maximum (λem)
Target Compound Data622 nm (for Ru complex with ligand derived from target compound)
Comparator Or BaselineEthyl picolinate (precursor for unsubstituted bpy ligand in [Ru(bpy)3](PF6)2): 613 nm
Quantified Difference9 nm red-shift
ConditionsEmission spectroscopy in acetonitrile solution at room temperature.

This tunable red-shift is a key procurement driver for R&D in OLED displays, chemical sensors, and photoredox catalysis, where precise color tuning is essential for device performance.

Precursor for Tunable Emitters in Phosphorescent OLED (PhOLED) Research

This compound is the right choice for synthesizing ligands intended for phosphorescent emitters where fine-tuning of emission color and electrochemical stability is paramount. The demonstrated 9 nm red-shift and 60 mV cathodic shift in redox potential allow for the rational design of iridium(III) and ruthenium(II) complexes with targeted optoelectronic properties. [1]

Development of Sterically-Controlled Homogeneous Catalysts

In fields like asymmetric synthesis or polymerization, controlling the steric environment around a metal center is key to achieving high selectivity. Using this precursor to build ligands with a bulky 6-methyl group provides a direct method to manipulate the catalyst's active site, a level of control not available when starting from the unsubstituted ethyl picolinate. [2]

Building Block for Redox-Active Materials in Energy Storage and Sensors

This molecule is specified when the goal is to create materials with precisely controlled electron-transfer properties. The quantifiable impact of the 6-methyl group on the reduction potential of derivative metal complexes makes it a valuable building block for developing new materials for redox-flow batteries, electrocatalysts, and electrochemical sensors. [1]

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethyl 6-methylpyridine-2-carboxylate

Dates

Last modified: 08-15-2023

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